Dodecyl benzoate
Overview
Description
Dodecyl benzoate is a chemical compound with the formula C19H30O2 . It is a molecule that contains a total of 51 bonds, including 21 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
While specific synthesis methods for dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecylbenzenesulfonate (DBS) are produced industrially by alkylation of benzene with the corresponding alkenes in the presence of hydrogen fluoride or related acid catalysts .Molecular Structure Analysis
The molecular structure of dodecyl benzoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of dodecyl benzoate is also called skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
While specific chemical reactions involving dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecylbenzenesulfonate (DBS) undergo biodegradation in the environment, which mainly relies on microorganisms .Scientific Research Applications
Surfactant in Water Treatment
Dodecyl benzoate: is used as a surfactant in water treatment processes. Its properties help in the biodegradation of contaminants, making it a critical component in the purification of water bodies. The degradation process involves microorganisms , which break down the surfactant into less harmful substances .
Pharmaceutical Industry
In the pharmaceutical sector, dodecyl benzoate serves as an excipient . It enhances the properties of drugs, such as improving solubility or stability, which is essential for the effective delivery of therapeutic agents .
Cosmetic Formulations
The compound is utilized in cosmetic formulations due to its emollient and moisturizing properties. It helps in creating a protective barrier on the skin, thereby preventing moisture loss and improving skin texture .
Food Processing
Dodecyl benzoate: is employed in food processing as an emulsifier . It helps in blending ingredients that typically do not mix well, such as oil and water, ensuring consistency in food products .
Papermaking Industry
In papermaking, dodecyl benzoate acts as a wetting agent . It reduces the surface tension of liquids, allowing for better penetration into the paper fibers, which improves the paper’s quality and durability .
Analytical Chemistry
Dodecyl benzoate: is used in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) . It aids in the separation and analysis of various compounds, which is crucial for quality control and research purposes .
Agricultural Applications
In agriculture, dodecyl benzoate is used as a soil wetting agent . It helps in the even distribution of water and nutrients in the soil, promoting better crop growth and yield .
Environmental Research
Dodecyl benzoate: is significant in environmental research, especially in studies related to surfactant pollution . It helps in understanding the impact of surfactants on ecosystems and developing strategies to mitigate their effects .
Future Directions
While specific future directions for dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecyl acetate (DDA) have been incorporated into alginate-based granules to obtain controlled-release formulations (CRFs), which could have implications for the use of dodecyl benzoate in similar applications .
Mechanism of Action
Target of Action
Dodecyl benzoate is a surfactant, which means its primary targets are the interfaces between different phases, such as oil and water . It acts on these interfaces to reduce surface tension, allowing for easier spreading and mixing of liquids .
Mode of Action
The mode of action of Dodecyl benzoate involves its interaction with its targets, the interfaces between different phases. It aligns and aggregates with other Dodecyl benzoate molecules at these interfaces, reducing the surface tension and allowing for easier spreading and mixing of the liquid .
Biochemical Pathways
The biochemical pathways affected by Dodecyl benzoate primarily involve its biodegradation. The degradation of Dodecyl benzoate in the environment mainly relies on microorganisms . The process of Dodecyl benzoate degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
It is known that surfactants like dodecyl benzoate can be absorbed through various routes depending on their application, and they are typically metabolized and excreted by the body .
Result of Action
The result of Dodecyl benzoate’s action is the reduction of surface tension at the interfaces between different phases. This allows for easier spreading and mixing of liquids, making Dodecyl benzoate useful in a variety of applications, from industrial processes to personal care products .
Action Environment
The action of Dodecyl benzoate can be influenced by various environmental factors. For instance, its biodegradation in the environment mainly relies on the presence of microorganisms . Additionally, the efficacy and stability of Dodecyl benzoate can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
dodecyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062706 | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl benzoate | |
CAS RN |
2915-72-2, 68411-27-8 | |
Record name | Dodecyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl (C12-15) Benzoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, C12-15-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodecyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the molecular interactions of dodecyl benzoate with polar solvents?
A1: Research indicates that dodecyl benzoate can form hydrogen bonds with polar solvents like isopropanol. [] This interaction was observed in a study investigating the dielectric properties of binary mixtures containing p-hydroxy dodecyl benzoate and isopropanol. The formation of hydrogen bonds was supported by variations in dipole moments and relaxation times observed in different mixture concentrations, as well as FTIR spectral analysis and computational modeling. []
Q2: Are there any studies exploring the application of dodecyl benzoate in material science?
A2: Yes, dodecyl benzoate is used as a component in fabric treatment formulations. A patent describes a dispersing and leveling agent for fabrics that incorporates dodecyl benzoate. [] The specific role of dodecyl benzoate in this application isn't fully detailed, but the overall formulation aims to improve the migration, retarding, and dispersibility properties of the fabric treatment. []
Q3: What is the role of dodecyl benzoate in polymer chemistry research?
A3: Dodecyl benzoate serves as a valuable model compound in studying transesterification reactions, particularly alcoholysis. [] Researchers utilized 1-dodecyl benzoate and 2-dodecanol as model reactants to investigate the kinetics and catalytic activity of 1.5.7-triazabicyclo[4.4.0]dec-5-ene in alcoholysis reactions, aiming to develop grafted polymers based on poly(ethylene vinyl alcohol) (EVOH) and polycaprolactone (PCL). []
Q4: Are there methods to analyze the stability of magnetorheological fluids containing dodecyl benzoate?
A4: While research exists on characterizing the sedimentation stability of magnetorheological fluids, the specific role of dodecyl benzoate in these studies is not directly addressed in the provided abstracts. [] Further research is needed to determine if and how dodecyl benzoate impacts the properties of these fluids.
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